2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenoxy group and an oxazolyl group, making it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-phenyl-1,2-oxazole-5-amine under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the oxazolyl group, making it less complex.
N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Lacks the chlorophenoxy group, altering its chemical properties.
Uniqueness
2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to the presence of both the chlorophenoxy and oxazolyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-8-4-5-9-15(13)22-11-16(21)19-17-10-14(20-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) |
InChI Key |
JQXMZTJSCRWUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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